molecular formula C12H13F3N2O2 B13938777 Methyl 5,5,5-trifluoro-4-(phenylhydrazinylidene)pentanoate

Methyl 5,5,5-trifluoro-4-(phenylhydrazinylidene)pentanoate

Cat. No.: B13938777
M. Wt: 274.24 g/mol
InChI Key: VEKMXIUJWWVOMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,5,5-trifluoro-4-(phenylhydrazinylidene)pentanoate is an organic compound with the molecular formula C12H13F3N2O2 It is known for its unique structure, which includes a trifluoromethyl group and a phenylhydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5,5,5-trifluoro-4-(phenylhydrazinylidene)pentanoate can be synthesized through the reaction of pentanoic acid, 5,5,5-trifluoro-4-oxo-, methyl ester with phenylhydrazine . The reaction typically involves the following steps:

    Starting Materials: Pentanoic acid, 5,5,5-trifluoro-4-oxo-, methyl ester and phenylhydrazine.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5,5-trifluoro-4-(phenylhydrazinylidene)pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazinylidene moiety to hydrazine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Methyl 5,5,5-trifluoro-4-(phenylhydrazinylidene)pentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5,5,5-trifluoro-4-(phenylhydrazinylidene)pentanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylhydrazinylidene moiety can form hydrogen bonds and other interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,5,5-trifluoro-4-(phenylhydrazinylidene)pentanoate is unique due to its combination of a trifluoromethyl group and a phenylhydrazinylidene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H13F3N2O2

Molecular Weight

274.24 g/mol

IUPAC Name

methyl 5,5,5-trifluoro-4-(phenylhydrazinylidene)pentanoate

InChI

InChI=1S/C12H13F3N2O2/c1-19-11(18)8-7-10(12(13,14)15)17-16-9-5-3-2-4-6-9/h2-6,16H,7-8H2,1H3

InChI Key

VEKMXIUJWWVOMK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=NNC1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.